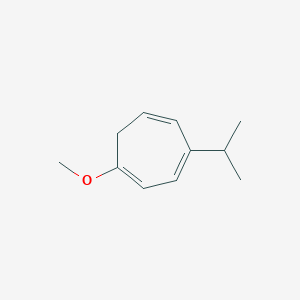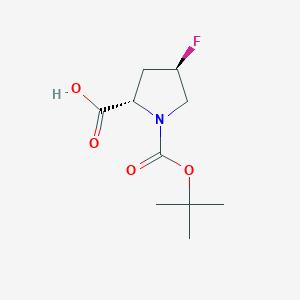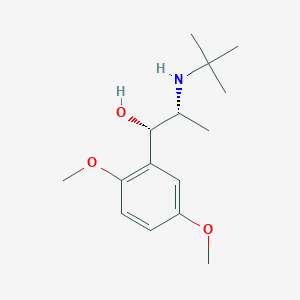
Butaxamina
Descripción general
Descripción
It is primarily used in experimental settings to block beta-2 adrenergic receptors, helping researchers determine the specific activities and roles of these receptors . Butaxamina has no clinical use and is mainly utilized in pharmacological research.
Métodos De Preparación
The synthesis of butaxamina involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride.
Análisis De Reacciones Químicas
Butaxamina undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butaxamina is widely used in scientific research, particularly in the fields of pharmacology and physiology. Some of its applications include:
Pharmacological Studies: This compound is used to study the role of beta-2 adrenergic receptors in various physiological processes, such as smooth muscle relaxation and metabolic regulation.
Biological Research: Researchers use this compound to investigate the effects of beta-2 adrenergic receptor blockade on different biological systems, including the cardiovascular and respiratory systems.
Industrial Research: This compound is used in the development of new beta-2 adrenergic antagonists with potential therapeutic applications.
Mecanismo De Acción
Butaxamina exerts its effects by competitively binding to beta-2 adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade prevents the activation of the beta-2 adrenergic receptor-mediated signaling pathways, leading to a decrease in smooth muscle relaxation and other physiological responses associated with beta-2 adrenergic receptor activation .
Comparación Con Compuestos Similares
Butaxamina is similar to other beta-2 adrenergic antagonists, such as methoxamine and propranolol. it is unique in its high selectivity for beta-2 adrenergic receptors, making it a valuable tool for research purposes .
Similar Compounds
Methoxamine: A selective alpha-adrenergic agonist with some beta-blocking properties.
Propranolol: A non-selective beta-adrenergic antagonist used clinically for various cardiovascular conditions.
ICI 118,551: A highly selective beta-2 adrenergic antagonist used in pharmacological research.
This compound’s selectivity for beta-2 adrenergic receptors sets it apart from these compounds, making it particularly useful for studies focused on beta-2 receptor functions .
Propiedades
IUPAC Name |
(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSDDMONZULSC-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172986, DTXSID50897104 | |
| Record name | Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | l-Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-89-9, 60934-52-3 | |
| Record name | Butoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoxamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | l-Butoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
![(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B156103.png)
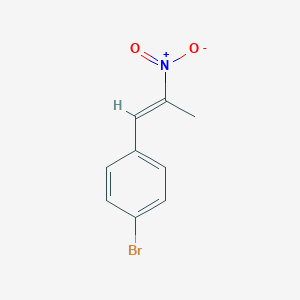

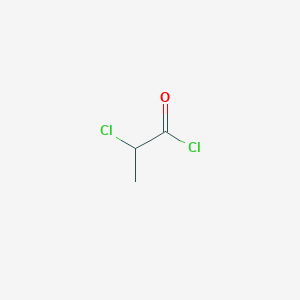
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
